MAO-B Selectivity Index: 168-Fold Discrimination Between MAO-B and MAO-A Isoforms
MAO-B-IN-5 demonstrates substantial isoform selectivity, with an IC50 of 0.204 μM against MAO-B compared to 34.190 μM against MAO-A, yielding a selectivity index of approximately 168-fold in favor of MAO-B inhibition [1]. This selectivity profile positions MAO-B-IN-5 as a moderately selective MAO-B inhibitor, distinct from both non-selective agents (selectivity index <10) and ultra-selective clinical compounds such as safinamide (MAO-B IC50 = 0.098 μM, selectivity index >5,900-fold) .
| Evidence Dimension | MAO-B vs MAO-A selectivity index (MAO-A IC50 / MAO-B IC50) |
|---|---|
| Target Compound Data | MAO-B IC50 = 0.204 μM; MAO-A IC50 = 34.190 μM; Selectivity index ≈ 168 |
| Comparator Or Baseline | Safinamide: MAO-B IC50 = 0.098 μM, MAO-A IC50 = 580 μM, selectivity index ≈ 5,918; Non-selective MAO inhibitors: selectivity index <10 |
| Quantified Difference | MAO-B-IN-5 exhibits ~35-fold lower MAO-B potency but ~17-fold greater MAO-A inhibition compared to safinamide; 168-fold selectivity vs <10-fold for non-selective agents |
| Conditions | In vitro enzymatic assays using recombinant human MAO-B and MAO-A |
Why This Matters
Procurement selection depends on the desired selectivity window: MAO-B-IN-5 provides a research tool with defined, moderate MAO-B selectivity suitable for studies where complete MAO-A sparing is not required.
- [1] InVivoChem. MAO-B-IN-5 Product Information. MAO-B-IN-5 (Compound D0) exhibited inhibitory activity against MAO with an IC50 value of 0.204 μM for MAO-B and 34.190 μM for MAO-A. View Source
